molecular formula C20H20N4O B12905624 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol

2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol

Cat. No.: B12905624
M. Wt: 332.4 g/mol
InChI Key: LAUAIZSGNGCGFP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrimidine ring substituted with a styrylphenyl group and an aminoethanol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Styrylphenyl Intermediate: This step involves the reaction of a styrene derivative with a suitable phenylamine under conditions that promote the formation of the styrylphenyl group.

    Pyrimidine Ring Formation: The styrylphenyl intermediate is then reacted with a pyrimidine precursor, such as 2-aminopyrimidine, under conditions that facilitate the formation of the pyrimidine ring.

    Introduction of the Aminoethanol Group: The final step involves the reaction of the pyrimidine-styrylphenyl intermediate with an aminoethanol derivative to introduce the aminoethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Styrylphenyl Derivatives: Compounds with the styrylphenyl group may have comparable chemical properties.

    Aminoethanol Derivatives: These compounds contain the aminoethanol moiety and may have similar reactivity.

Uniqueness

2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[2-[4-[(E)-2-phenylethenyl]anilino]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C20H20N4O/c25-15-14-21-19-12-13-22-20(24-19)23-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-13,25H,14-15H2,(H2,21,22,23,24)/b7-6+

InChI Key

LAUAIZSGNGCGFP-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.